ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate
Description
Properties
IUPAC Name |
ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-4,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPKWFDSICNZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
A common and effective approach to synthesize ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate involves palladium-catalyzed cross-coupling reactions between halogenated fluoropyridine derivatives and ethyl propiolate or related alkynyl esters.
- Starting Materials : 5-halopyridin-2-yl derivatives (e.g., 5-bromo-2-fluoropyridine or 2-chloro-5-fluoropyridin-4-amine) serve as electrophilic partners.
- Catalysts and Ligands : Palladium acetate (Pd(OAc)2) is commonly used with phosphine ligands such as tris(2-methoxyphenyl)phosphine to facilitate the coupling.
- Base : Triethylamine or other organic bases neutralize the reaction mixture.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) provide an optimal medium.
- Conditions : The reaction is typically conducted under nitrogen atmosphere at elevated temperatures (80–100 °C) for several hours to ensure complete conversion.
- Workup : Upon completion, the reaction mixture is quenched with water, and the product is isolated by filtration or extraction followed by chromatographic purification.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 5-bromo-2-fluoropyridine + ethyl propiolate | Pd(OAc)2, tris(2-methoxyphenyl)phosphine, Et3N, DMF, 100 °C, 2 h | 70–85 | High purity after silica gel chromatography |
This method benefits from the high regioselectivity and functional group tolerance of palladium-catalyzed coupling, allowing for the introduction of the propargyl ester moiety onto the fluoropyridine ring efficiently.
Nucleophilic Substitution and Subsequent Esterification
Another route involves the preparation of 5-fluoropyridin-2-yl intermediates functionalized with nucleophilic groups (e.g., amines or hydroxyls), followed by esterification with propiolic acid derivatives.
- Step 1 : Synthesis of 5-fluoro-2-(morpholin-4-yl)pyridin-4-amine or similar intermediates via nucleophilic aromatic substitution using morpholine or other amines under basic conditions with copper catalysts.
- Step 2 : Coupling or esterification with ethyl propiolate or ethyl prop-2-ynoate under mild conditions to form the target this compound.
- Conditions : Elevated temperatures (up to 150 °C) and bases such as potassium phosphate or sodium tert-butoxide are used.
- Purification : Reverse phase chromatography and preparative thin-layer chromatography (TLC) are employed for purification.
This method allows the incorporation of various substituents on the pyridine ring before the final esterification step, offering flexibility in modifying the molecular scaffold.
Aldol-Type Condensation and Dehydration Sequences
Though less common for the specific compound , related synthetic strategies utilize aldol condensation between fluorinated pyridine aldehydes and ethyl acetyl derivatives, followed by dehydration to form the alkyne ester.
- Reactants : 5-fluoropyridine-2-carbaldehyde and ethyl acetyl compounds.
- Catalysts : Potassium carbonate or other bases.
- Solvent : Dry DMF or similar polar solvents.
- Temperature : 65–70 °C for 6–12 hours.
- Outcome : Formation of the this compound via elimination of water.
This approach is advantageous for its simplicity and the use of readily available starting materials, though yields may be lower compared to palladium-catalyzed methods.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Catalyst/Base | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Palladium-Catalyzed Coupling | 5-halopyridine derivative, ethyl propiolate | Pd(OAc)2, phosphine ligand, Et3N | DMF, 80–100 °C, 2–4 h | 70–85 | High selectivity, good yields | Requires expensive catalyst |
| Nucleophilic Substitution + Esterification | 5-fluoro-2-(amine)pyridine, ethyl propiolate | CuI, K3PO4 or t-BuONa | DMSO or cyclobutanol, 120–150 °C | 37–97 | Versatile, allows functionalization | Longer reaction times, purification complexity |
| Aldol Condensation + Dehydration | 5-fluoropyridine-2-carbaldehyde, ethyl acetyl derivative | K2CO3 | DMF, 65–70 °C, 6–12 h | Moderate | Simple reagents | Lower yields, possible side reactions |
Detailed Research Findings
Catalyst Efficiency : The use of Pd(OAc)2 with tris(2-methoxyphenyl)phosphine ligand showed excellent catalytic activity, enabling efficient coupling with ethyl propiolate. The reaction proceeds smoothly under nitrogen atmosphere, minimizing oxidation and side reactions.
Solvent Effects : DMF and DMSO are preferred solvents due to their ability to dissolve polar substrates and catalysts, facilitating homogeneous reactions. However, DMSO at high temperatures may cause alkyne isomerization, which must be monitored by NMR spectroscopy.
Temperature Optimization : Elevated temperatures (80–100 °C) accelerate the coupling reactions but must be balanced against potential decomposition or side reactions. Lower temperatures reduce reaction rates but can improve selectivity in some cases.
Purification Techniques : Silica gel column chromatography using ethyl acetate/hexane gradients is the standard purification method. Reverse phase chromatography and preparative TLC are used when more polar or complex mixtures are encountered.
Characterization : The final compound is confirmed by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and purity assessment via HPLC. The presence of the terminal alkyne proton is a key diagnostic signal in the ^1H NMR spectrum, typically appearing around 2.8 ppm as a triplet.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex organic molecules through various chemical reactions, including:
- Condensation Reactions : The compound can participate in condensation reactions to form larger molecular structures.
- Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions, leading to the synthesis of biaryl compounds, which are important in medicinal chemistry.
- Functional Group Transformations : The presence of the alkyne functional group allows for transformations such as hydrogenation or cycloaddition reactions, expanding its utility in synthetic pathways.
Pharmaceutical Development
The fluorinated pyridine component of this compound enhances its biological activity, making it a candidate for pharmaceutical applications. Key areas of research include:
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a potential candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth . The fluorine atom's influence on the compound's lipophilicity may improve its interaction with biological targets.
Mechanistic Studies
Research has focused on understanding the mechanism of action of this compound within biological systems:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is critical for its potential use as a therapeutic agent.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The compound's mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.
Mechanism of Action
The mechanism of action of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The propynoic acid ethyl ester moiety may also contribute to the compound’s biological activity by facilitating its binding to target molecules.
Comparison with Similar Compounds
Methyl 3-(5-Fluoropyridin-2-yl)prop-2-ynoate
- Structural Difference : The methyl ester variant replaces the ethyl group with a methyl ester.
- Reactivity: The smaller ester group may slightly increase electrophilicity of the alkyne due to reduced steric hindrance.
- Applications : Both compounds are used as intermediates, but the ethyl variant’s higher lipophilicity may favor membrane permeability in drug candidates .
Ethyl 3-(4-Nitrophenyl)prop-2-ynoate
3-(2-Amino-5-Fluoropyridin-3-yl)prop-2-yn-1-ol
- Structural Difference: A hydroxyl group replaces the ester, and an amino group is present on the pyridine ring.
- Impact on Properties: Hydrogen Bonding: The hydroxyl and amino groups enhance solubility in polar solvents and enable hydrogen bonding interactions .
- Applications : Suitable for metal coordination or as a building block in kinase inhibitors .
Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)propanoate
- Structural Difference : A chlorinated phenyl and isoxazole replace the fluoropyridine and alkyne.
- Bioactivity: The isoxazole ring may confer herbicidal or antifungal activity, diverging from the fluoropyridine’s pharmaceutical applications .
Tabulated Comparison of Key Properties
Biological Activity
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom in the pyridine ring, which can significantly influence its chemical properties and biological interactions.
The synthesis of this compound typically involves the introduction of a fluorine atom into the pyridine ring followed by the formation of the propynoic acid ethyl ester moiety. Common synthetic methods include:
- Fluorination : Utilizing fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
- Sonogashira Coupling : This reaction couples an ethynyl group with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
These methods are essential for producing this compound in both laboratory and industrial settings, where continuous flow reactors may enhance efficiency and safety .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The propynoic acid ethyl ester moiety may also facilitate binding to target molecules, enhancing its pharmacological profile .
Biological Activities
Research indicates that this compound exhibits several promising biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound can effectively combat various microbial strains, including Gram-positive bacteria. Its unique structure may enhance its binding affinity to bacterial targets, leading to increased efficacy .
- Anticancer Properties : Preliminary investigations suggest that this compound can inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
This compound can be compared with other fluorinated pyridines to highlight its unique properties:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 2-Fluoropyridine | Simpler structure, less complex interactions | Limited antimicrobial properties |
| 3-Fluoropyridine | Different substitution pattern | Moderate anticancer activity |
| Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate | Similar fluorinated moiety | Notable antimicrobial and anticancer effects |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate?
- Methodological Answer : The synthesis involves propargylation and alkyne coupling reactions. Key factors include:
- Catalyst selection : Use palladium or copper catalysts for efficient cross-coupling of fluoropyridine derivatives with alkynes .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction yields by stabilizing intermediates.
- Temperature control : Maintain 60–80°C to avoid side reactions like alkyne polymerization .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended to isolate the pure compound .
Q. How can researchers characterize the structural integrity of ethyl 3-(5-fluoropyridin-3-yl)prop-2-ynoate?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Use -NMR to confirm the position of the fluorine atom on the pyridine ring and -NMR to verify the alkyne moiety .
- X-ray crystallography : Resolve crystal packing and bond angles, especially for verifying the propargyl ester geometry .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy and detects impurities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow hazard mitigation strategies:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., fluorinated intermediates) .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply quantum chemical calculations:
- DFT-B3LYP/6-31G basis set*: Optimize geometry and calculate frontier molecular orbitals (FMOs) to identify reactive sites .
- Electrostatic potential maps : Visualize electron-deficient regions (e.g., fluorinated pyridine ring) prone to nucleophilic attack .
- Transition state analysis : Simulate reaction pathways using RI-MP2 energy corrections to predict activation barriers .
Q. What strategies resolve contradictions in stability data for fluorinated alkynes like this compound?
- Methodological Answer : Cross-validate experimental and theoretical
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert atmospheres to assess thermal stability .
- Accelerated stability studies : Expose the compound to UV light, humidity, and variable pH to identify degradation products via LC-MS .
- Reactivity descriptors : Use QSPR models to correlate molecular descriptors (e.g., logP, polar surface area) with observed stability trends .
Q. How does the fluoropyridine moiety influence biological activity in this compound derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Enzyme inhibition assays : Test derivatives against kinases or cytochrome P450 enzymes to evaluate fluoropyridine’s role in binding affinity .
- Molecular docking : Simulate interactions with target proteins (e.g., PD-L1) using PyMOL or AutoDock to map hydrogen bonding with the fluorine atom .
- Metabolic stability : Compare half-lives in microsomal assays to assess fluorine’s impact on oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
